molecular formula C₁₇H₁₉N₅O₆S₂ B134052 Cefcapene CAS No. 135889-00-8

Cefcapene

Cat. No. B134052
CAS RN: 135889-00-8
M. Wt: 453.5 g/mol
InChI Key: HJJRIJDTIPFROI-NVKITGPLSA-N
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Description

Cefcapene is a broad-spectrum third-generation cephalosporin antibiotic designed for oral administration. It is particularly effective against a variety of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. The drug has shown excellent antibacterial activity against methicillin-susceptible Staphylococcus species, most Streptococcus species, and is also active against common respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis . This compound has been evaluated for its stability against various classes of β-lactamases, demonstrating its potential as an inhibitor of class C β-lactamases .

Synthesis Analysis

The practical synthesis of this compound pivoxil involves a multi-step process starting with 7β-amino-3-(hydroxymethyl)cephalosporinic acid (7-HACA), which is derived from 7β-aminocephalosporanic acid. The synthesis includes coupling of 7-HACA with (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid, followed by carbamylation and esterification steps to introduce the thiazole side chain and modify the C4 carboxy group. The final product, this compound pivoxil monohydrochloride monohydrate, is obtained after Boc removal and formation of the hydrochloride, with an overall yield of 36% on a decagram scale . Another synthesis route for a this compound intermediate has been reported with an overall yield of 90.2%, confirming the structure by 1H NMR, MS, and IR .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring and a cephem core, which is characteristic of cephalosporin antibiotics. The synthesis process involves the introduction of a thiazole side chain into the 7-amino group of the cephem core, which is crucial for the antibiotic's activity. The structure of the intermediates and final products in the synthesis of this compound has been confirmed using various analytical techniques such as NMR, MS, and IR .

Chemical Reactions Analysis

This compound has been studied for its reaction with β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has been found to act as a poor substrate or an inactivator for class C β-lactamases, with kinetic parameters indicating its potential to inhibit these enzymes . This interaction is important as it determines the drug's efficacy against β-lactamase-producing bacterial strains.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied through various analytical methods. A method for determining this compound in human plasma using LC-MS/MS has been established, which is sensitive, convenient, and accurate for pharmacokinetic studies . The method involves protein precipitation and uses a mobile phase of methanol and ammonium acetate for the analysis. The calibration curve for this compound in plasma showed a linear relationship over a wide concentration range, with a lower limit of quantitation of 3.600 µg·L^-1 .

Scientific Research Applications

Pharmacokinetic Analysis

  • Pharmacokinetic Characteristics: Research has established methods for determining cefcapene in human plasma using LC-MS/MS. This method is sensitive, accurate, and useful for studying pharmacokinetics in healthy volunteers (Zhang Quan-ying, 2012).

Synthesis and Chemical Analysis

  • Synthesis of this compound: A practical synthesis of this compound pivoxil, a broad-spectrum cephalosporin, has been developed. This synthesis promises an easy and economical production method potentially valuable for industrial-scale production (Jian'an Jiang et al., 2012).

Antimicrobial Activity

  • In Vitro Antimicrobial Activity: this compound exhibits excellent antibacterial activity against various bacteria, including methicillin-susceptible Staphylococcus and Streptococcus spp. It has been shown to be effective against penicillin-susceptible S. pneumoniae and ESBL-negative E. coli and Klebsiella pneumoniae (Xue Feng, 2013).

Drug Penetration Studies

  • Penetration into Aqueous Humor: A study on the penetration of this compound into the aqueous humor after oral administration in cataract surgery patients found that the penetration was poor, suggesting it may not be effective for preventing endophthalmitis post-surgery (K. Okamoto et al., 2020).

Clinical Efficacy in Specific Conditions

  • Treatment of Lower Respiratory Tract Infections: A randomized controlled clinical study indicated that this compound pivoxil hydrochloride is effective in treating lower respiratory tract infections, demonstrating a high capability of bacteria eradication (Zhong Xiao-ning, 2008).

Stability Analysis

  • Stability-Indicating HPLC Method: A stability-indicating LC assay method was developed for quantitative determination of this compound pivoxil. This method is essential for determining the stability of the drug under various conditions (P. Zalewski et al., 2012).

Antibiotic Selection Patterns

  • Patterns in Antibiotic Selection: The availability of immediate testing for C-reactive protein and white blood cell count in patients with acute infection influences physicians' choices of antibiotics, with this compound pivoxil being a frequently chosen drug (Y. Takemura et al., 2005).

Safety and Hazards

When handling Cefcapene, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Cefcapene, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

This compound binds to and inactivates the PBPs, which results in the inhibition of cell wall synthesis . This interaction with its targets leads to changes in the bacterial cell wall, disrupting its integrity and leading to bacterial cell death .

Biochemical Pathways

The interference with peptidoglycan synthesis inhibits bacterial growth and leads to cell death .

Pharmacokinetics

This compound is an ester-type oral cephem antibiotic . After oral administration, it is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood . The pharmacokinetic parameters such as AUClast and Cmax were calculated in a study, and the results showed that the test and reference products met the regulatory criteria for bioequivalence in healthy volunteers .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to a loss of cell wall integrity, which ultimately results in bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can impact the effectiveness of this compound . This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . More research is needed to fully understand how other environmental factors might influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Cefcapene interacts with penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division . The interaction between this compound and PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to the weakening of the bacterial cell wall and causing cell lysis .

Cellular Effects

This compound’s effects on cells primarily involve its antibacterial activity. By interacting with PBPs and disrupting the bacterial cell wall, this compound causes bacterial cell lysis . This effect is broad-spectrum, impacting a variety of bacterial cells, including both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs on the bacterial cell wall . This binding inhibits the function of these enzymes, which play a crucial role in the synthesis and maintenance of the bacterial cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, an essential component of the bacterial cell wall. This disruption weakens the cell wall, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a stability-indicating LC assay method for quantitative determination in the presence of degradation products formed during forced degradation studies

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it interacts with PBPs .

properties

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJRIJDTIPFROI-NVKITGPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027544
Record name Cefcapene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135889-00-8
Record name Cefcapene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135889-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefcapene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135889008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcapene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefcapene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCAPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5D3422MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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